molecular formula C23H35N3O7 B8050488 N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine

N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine

Cat. No.: B8050488
M. Wt: 465.5 g/mol
InChI Key: XPKYPKXHPQCTFO-SFHVURJKSA-N
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Description

N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine is a synthetic compound of significant interest in the fields of organic chemistry and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine typically involves several key steps:

  • Formation of the Oxetane Ring: : This can be achieved through a cyclization reaction involving a dihalide precursor and a suitable base under reflux conditions.

  • Attachment of the Benzyloxycarbonyl Group: : The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction with benzyl chloroformate in the presence of a base such as triethylamine.

  • Coupling to L-lysine: : The modified oxetane is then coupled to a protected form of L-lysine using standard peptide coupling reagents like carbodiimides.

Industrial Production Methods

Industrial-scale synthesis of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, efficient solvent systems, and robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidative transformations, particularly at the benzyloxycarbonyl group.

  • Reduction: : Reduction reactions can target the benzyloxycarbonyl group, potentially leading to the removal of protecting groups.

  • Substitution: : The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or Jones reagent.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.

  • Substitution: : Bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The reactions typically lead to modified lysine derivatives, potentially with altered functional groups that can be used for further synthetic applications.

Scientific Research Applications

In Chemistry

  • Building Blocks: : Used as building blocks for the synthesis of more complex molecules in organic synthesis.

In Biology

  • Protease Inhibitors: : The compound's unique structure allows it to function as a potential inhibitor of proteases, enzymes that break down proteins.

In Medicine

  • Drug Development: : Investigated for its potential as a scaffold for developing new therapeutic agents due to its stability and bioactivity.

In Industry

  • Specialty Chemicals: : Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes and proteins. The oxetane ring and benzyloxycarbonyl group can interact with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This makes it a valuable tool in studying enzyme mechanisms and in the design of enzyme inhibitors.

Comparison with Similar Compounds

Compared to other lysine derivatives:

  • N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine: stands out due to its unique oxetane ring, which imparts distinct reactivity and stability.

  • Similar compounds: N6-(tert-butoxycarbonyl)-L-lysine, N2-(benzyloxycarbonyl)-L-lysine.

Properties

IUPAC Name

(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O7/c1-22(2,3)33-21(30)24-12-8-7-11-18(19(27)28)26-23(15-31-16-23)14-25-20(29)32-13-17-9-5-4-6-10-17/h4-6,9-10,18,26H,7-8,11-16H2,1-3H3,(H,24,30)(H,25,29)(H,27,28)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKYPKXHPQCTFO-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC1(COC1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC1(COC1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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